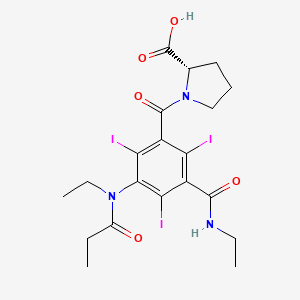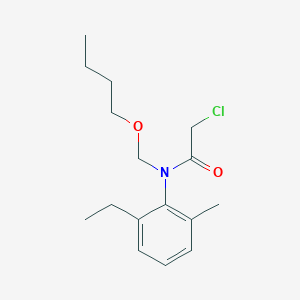
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique molecular configuration, which includes a butoxymethyl group, a chloro group, and an ethyl-methylphenyl group attached to an acetamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide with butoxymethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include purification steps such as recrystallization or chromatography to ensure the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide exerts its effects is related to its ability to interact with specific molecular targets. The chloro group can participate in electrophilic reactions, while the butoxymethyl group may enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The ethyl-methylphenyl group can contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide
- N-(2-ethyl-6-methylphenyl)-2-(4-iodophenoxy)acetamide
- Acetamide, N-(2-methylphenyl)-
Uniqueness
N-(Butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and physical properties. The presence of the butoxymethyl group differentiates it from similar compounds, potentially enhancing its solubility and reactivity in various applications.
Propriétés
Numéro CAS |
33717-27-0 |
|---|---|
Formule moléculaire |
C16H24ClNO2 |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
N-(butoxymethyl)-2-chloro-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C16H24ClNO2/c1-4-6-10-20-12-18(15(19)11-17)16-13(3)8-7-9-14(16)5-2/h7-9H,4-6,10-12H2,1-3H3 |
Clé InChI |
CFAOLLNNJDZBJT-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCN(C1=C(C=CC=C1CC)C)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14685619.png)
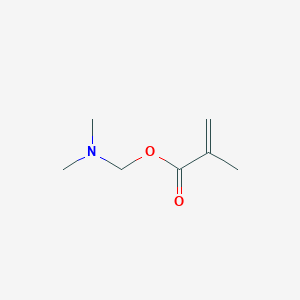
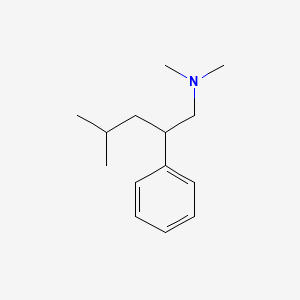

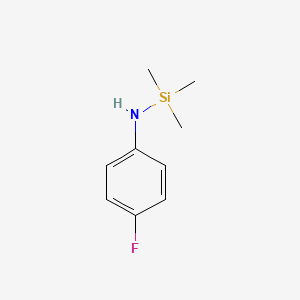
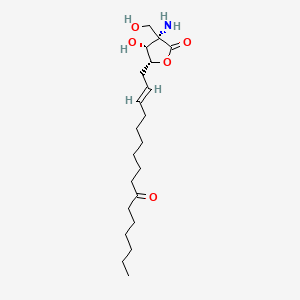
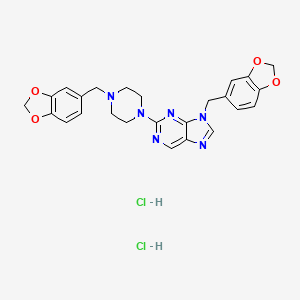
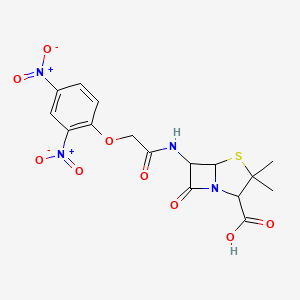
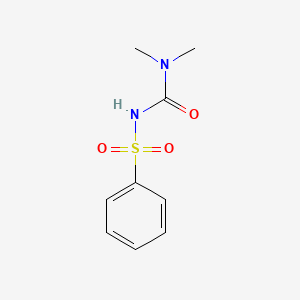

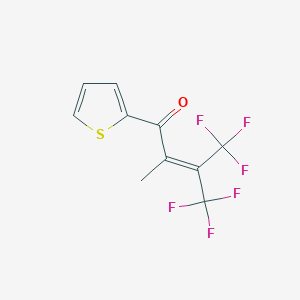
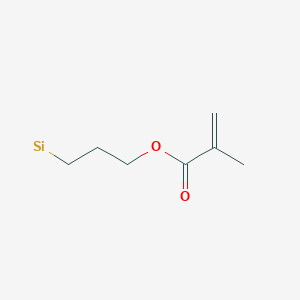
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)
